molecular formula C19H15NO5S B7552596 3-(Benzenesulfonamido)-4-phenoxybenzoic acid

3-(Benzenesulfonamido)-4-phenoxybenzoic acid

Cat. No.: B7552596
M. Wt: 369.4 g/mol
InChI Key: SFKLDKRTAMDFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonamido)-4-phenoxybenzoic acid, also known as BPHA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPHA is a member of the sulfonamide family, which is a class of organic compounds that have been used in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonamido)-4-phenoxybenzoic acid involves its interaction with target molecules, such as enzymes or proteins. This compound is known to bind to the active site of carbonic anhydrases, thereby inhibiting their activity. The binding of this compound to proteins involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the conformation and function of the protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target molecules and the specific biological system under investigation. Inhibition of carbonic anhydrases by this compound can lead to changes in acid-base balance, fluid secretion, and other physiological processes. The binding of this compound to proteins can also affect their function and stability, which can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Benzenesulfonamido)-4-phenoxybenzoic acid in lab experiments is its specificity for certain enzymes and proteins, which can allow for targeted inhibition or modulation of their activity. This compound also has a relatively low molecular weight and good solubility, which can facilitate its use in various experimental systems. However, the use of this compound in lab experiments also has limitations, including its potential toxicity and off-target effects. Careful consideration of the experimental design and appropriate controls are necessary to ensure the validity and reproducibility of results.

Future Directions

There are several future directions for the use of 3-(Benzenesulfonamido)-4-phenoxybenzoic acid in scientific research. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and glaucoma, which are known to involve carbonic anhydrase activity. Another direction is the use of this compound as a tool for investigating protein-ligand interactions and protein function. The development of new synthesis methods and modifications of this compound structure may also lead to improved properties and applications.

Synthesis Methods

The synthesis of 3-(Benzenesulfonamido)-4-phenoxybenzoic acid involves a series of chemical reactions that require specialized equipment and expertise. One common method of synthesizing this compound is through the reaction of 3-amino-4-phenoxybenzoic acid with benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. Other methods of synthesizing this compound have also been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

3-(Benzenesulfonamido)-4-phenoxybenzoic acid has been used in various scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the investigation of protein-ligand interactions. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrases, which are involved in various physiological processes, including acid-base balance and fluid secretion. This compound has also been used as a ligand in protein crystallography studies, which aim to determine the three-dimensional structure of proteins and their interactions with other molecules.

Properties

IUPAC Name

3-(benzenesulfonamido)-4-phenoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c21-19(22)14-11-12-18(25-15-7-3-1-4-8-15)17(13-14)20-26(23,24)16-9-5-2-6-10-16/h1-13,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKLDKRTAMDFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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